molecular formula C18H15N3OS B1198573 3-Amino-6-cyclopropyl-4-(4-methoxyphenyl)-2-thieno[2,3-b]pyridinecarbonitrile

3-Amino-6-cyclopropyl-4-(4-methoxyphenyl)-2-thieno[2,3-b]pyridinecarbonitrile

Cat. No. B1198573
M. Wt: 321.4 g/mol
InChI Key: ARTRGOPQCSIMHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-6-cyclopropyl-4-(4-methoxyphenyl)-2-thieno[2,3-b]pyridinecarbonitrile is a phenylpyridine.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of thieno[2,3-b]pyridine derivatives involves various strategies, including intramolecular cyclization reactions and multi-component condensation processes. For instance, Abdel-rahman et al. (2000) described the preparation of thienopyridines through intramolecular Thorpe-Ziegler cyclization, which served as synthons for further chemical transformations (Abdel-rahman et al., 2000). Similarly, Alinaghizadeh et al. (2015) reported a cascade synthesis approach for thieno[2,3-b]pyridine derivatives, showcasing the efficiency and versatility of these synthetic routes (Alinaghizadeh et al., 2015).

Bioactivity and Pharmacological Potential

Several studies have focused on the bioactivity of thieno[2,3-b]pyridine derivatives. For example, Boschelli et al. (2005) identified certain derivatives as potent inhibitors of Src kinase activity, indicating their potential in therapeutic applications targeting cancer and other diseases mediated by this kinase (Boschelli et al., 2005). Furthermore, Miszke et al. (2008) explored the antimicrobial properties of thieno[2,3-b]pyridine derivatives, demonstrating their effectiveness against various bacterial strains and suggesting their utility in developing new antimicrobial agents (Miszke et al., 2008).

Material Science Applications

In the field of material science, Sudheer and Quraishi (2014) investigated thieno[2,3-b]pyridine derivatives as corrosion inhibitors for mild steel in acidic environments. Their findings revealed high inhibition efficiencies, highlighting the potential of these compounds in protecting industrial materials from corrosion (Sudheer & Quraishi, 2014).

properties

Product Name

3-Amino-6-cyclopropyl-4-(4-methoxyphenyl)-2-thieno[2,3-b]pyridinecarbonitrile

Molecular Formula

C18H15N3OS

Molecular Weight

321.4 g/mol

IUPAC Name

3-amino-6-cyclopropyl-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carbonitrile

InChI

InChI=1S/C18H15N3OS/c1-22-12-6-4-10(5-7-12)13-8-14(11-2-3-11)21-18-16(13)17(20)15(9-19)23-18/h4-8,11H,2-3,20H2,1H3

InChI Key

ARTRGOPQCSIMHO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C#N)N)C4CC4

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C#N)N)C4CC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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